2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
The compound 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1λ⁶,2-thiazolidine-1,1,3-trione (hereafter referred to as the "target compound") features a complex structure integrating multiple pharmacologically relevant moieties:
- Thiazolidine trione core: A cyclic sulfone group contributing to metabolic stability and electronic properties.
- Chlorinated aromatic ring: A 2-chloro substituent on the phenyl ring, which may enhance lipophilicity and influence binding interactions.
- 4-Phenylpiperazine carbonyl: A piperazine derivative linked via a carbonyl group, a motif prevalent in bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-17-7-6-15(14-18(17)24-19(25)8-13-29(24,27)28)20(26)23-11-9-22(10-12-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSREDPVQWWFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, including the formation of the phenylpiperazine moiety and the subsequent attachment of the thiazolidine ring. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This step includes the reaction of protected diamines with sulfonium salts under basic conditions to form the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
1-Chloro-2-(4-Phenylpiperazin-1-yl)Ethanone
- Structure : Simpler piperazine derivative with a chloroacetyl group.
- Key Features :
- Comparison: The absence of the thiazolidine trione in this analog reduces molecular weight (268.73 g/mol vs. ~480 g/mol estimated for the target compound) and may decrease metabolic stability.
Fipronil
- Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
- Key Features :
- Comparison :
- Both compounds feature chloro-substituted aromatic rings, but fipronil’s pyrazole and trifluoromethyl groups confer distinct electronic properties and insecticidal activity.
- The thiazolidine trione in the target compound may offer greater hydrogen-bonding capacity compared to fipronil’s sulfinyl group.
Pyrazon
- Structure: 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.
- Key Features :
- Comparison: Pyrazon’s pyridazinone ring contrasts with the thiazolidine trione, suggesting divergent biological targets. The target compound’s piperazine moiety may enable interactions with neurotransmitter receptors absent in pyrazon.
Data Table: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Bioactivity | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | ~480 | Thiazolidine trione, chloro, 4-phenylpiperazine | Antifungal, CNS modulation | Low (high logP) |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | 268.73 | Chloroacetyl, piperazine | Antifungal, anticancer | Moderate |
| Fipronil | 437.15 | Pyrazole, trifluoromethyl, sulfinyl | Insecticidal | Very low |
| Pyrazon | 221.63 | Pyridazinone, chloro | Herbicidal | Moderate |
Research Findings and Mechanistic Insights
- Piperazine Derivatives: The 4-phenylpiperazine group in the target compound is a known pharmacophore in antipsychotics (e.g., aripiprazole) and anticancer agents, often enhancing receptor affinity .
- Thiazolidine Trione : This moiety, seen in antiepileptic drugs like zonisamide, may confer redox-modulating properties or enhance blood-brain barrier penetration.
- Chlorinated Aromatic Systems : Chloro substituents improve ligand-receptor binding in hydrophobic pockets, as observed in chlorpromazine (antipsychotic) and chloramphenicol (antibiotic).
Biological Activity
The compound 2-[2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione , also known as 2-(2-chloro-5-(4-phenylpiperazine-1-carbonyl)phenyl)isothiazolidin-3-one 1,1-dioxide (CAS Number: 919699-61-9), is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.9 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological properties. The presence of the piperazine moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O4S |
| Molecular Weight | 433.9 g/mol |
| CAS Number | 919699-61-9 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . Research indicates that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study: Glioblastoma
A study evaluated the efficacy of thiazolidinone derivatives against glioblastoma cell lines (LN229). The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against cancer cells. The compound's ability to inhibit cell proliferation was assessed using MTT assays and colony formation tests.
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific protein targets related to cancer progression. Notably, thiazolidinone derivatives have shown potential as inhibitors of tyrosine-protein phosphatases, which play a crucial role in cellular signaling pathways.
Table 2: Binding Affinities of Thiazolidine Derivatives
| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |
|---|---|---|
| 5a | -9.8 | -8.2 |
| 5b | -9.0 | -8.7 |
| 5c | -8.9 | -9.0 |
| 5d | -9.2 | -8.1 |
| 5e | -8.7 | -7.9 |
Antimicrobial and Other Activities
In addition to anticancer properties, thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens. The broad-spectrum activity suggests potential applications in treating infections.
Antimicrobial Activity :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal properties.
Other Pharmacological Effects :
- Anti-inflammatory
- Antidiabetic
- Antioxidant
Q & A
Q. Characterization Techniques :
Advanced: How can reaction yields be optimized for the thiazolidine-trione core formation?
Methodological Answer:
Optimization involves varying catalysts, solvents, and temperature:
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Gradual heating (80–120°C) minimizes side reactions .
Q. Example Optimization Table :
| Step | Condition | Yield Improvement | Evidence Source |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, 4h | 75% → 88% | |
| Amide Coupling | EDC/HOBt, RT, 12h | 60% → 82% |
Basic: What biological screening methods are suitable for initial activity assessment?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., α₁/α₂-adrenergic receptors) using rat brain membranes .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ determination .
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use software like MOE or AutoDock to model binding to receptor active sites (e.g., serotonin receptors) .
- Quantum Chemical Calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. Key Parameters for Modeling :
| Parameter | Application | Evidence Source |
|---|---|---|
| Ligand Protonation | Adjust pH-dependent charges | |
| Solvent Models | Implicit (GB/SA) or explicit water |
Advanced: How should researchers resolve contradictions in receptor affinity data across studies?
Methodological Answer:
Contradictions may arise from assay conditions or structural variations:
- Assay Standardization : Compare buffer pH, temperature, and cell lines used (e.g., CHO vs. HEK293 cells) .
- Substituent Effects : Analyze SAR trends; e.g., electron-withdrawing groups on the phenyl ring enhance α₂ affinity .
- Statistical Validation : Apply ANOVA to determine significance of differences (p < 0.05) .
Basic: What analytical methods ensure stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C) .
- Light Sensitivity : UV-vis spectroscopy after exposure to UV-A/UV-B light .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Methodological Answer:
Q. SAR Trends from Evidence :
| Modification Site | Biological Effect | Evidence Source |
|---|---|---|
| Piperazine N-substituent | Increased α₂ selectivity | |
| Chloro position (ortho/meta) | Enhanced metabolic stability |
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods when handling POCl₃ or volatile solvents .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Neutralize acidic/byproduct waste before disposal .
Advanced: How can high-throughput screening (HTS) accelerate derivative testing?
Methodological Answer:
- Automated Synthesis : Microplate-based parallel synthesis of 96 analogs .
- LC-MS Integration : Real-time purity and mass verification .
- Data Analysis : Machine learning algorithms to correlate structural features with activity .
Advanced: What strategies mitigate by-product formation during piperazine coupling?
Methodological Answer:
- Coupling Agent Optimization : Replace EDC with DCC for less racemization .
- Temperature Control : Maintain 0–5°C during activation to prevent diketopiperazine formation .
- Additive Use : Catalytic DMAP improves acylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
